N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide
Description
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked to a hydroxyethyl-substituted phenyl-thiophene moiety. Key structural attributes include:
- Thiophene-2-sulfonamide backbone: Known for electronic properties and bioactivity in pharmaceuticals .
- 4-(Thiophen-3-yl)phenyl group: Enhances π-π stacking and hydrophobicity.
- 2-Hydroxyethyl bridge: Introduces hydrogen-bonding capability and modulates solubility.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S3/c1-12-2-7-17(23-12)24(20,21)18-10-16(19)14-5-3-13(4-6-14)15-8-9-22-11-15/h2-9,11,16,18-19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSGTOMGGMJGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide likely involves multi-step organic reactions. Typical synthetic routes may include:
Formation of the thiophene rings: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Coupling reactions: The thiophene and phenyl groups can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonamide formation:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions may involve strong acids or bases, depending on the type of substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound could be investigated for its biological activity, including potential anti-inflammatory or anticancer properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Sulfonamide Derivatives
(a) N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide
- Structural Similarities : Shares the thiophene-2-sulfonamide core and aryl substituents.
- Key Differences : Replaces the hydroxyethyl-phenyl group with an indole-iodophenyl system.
- Synthesis : Prepared via Pd-mediated coupling of thiophene sulfonamides with indole derivatives under basic conditions (Cs₂CO₃, CH₃CN) .
- Implications : The indole moiety may confer distinct biological activity (e.g., kinase inhibition), whereas the hydroxyethyl group in the target compound could improve solubility.
(b) 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Structural Similarities : Contains a thiophene ring and sulfonamide-related (sulfanyl) group.
- Key Differences : Replaces the sulfonamide with a triazole-thioacetamide group and includes a fluorophenyl substituent.
- Properties : The triazole ring enhances metabolic stability, while the fluorophenyl group increases lipophilicity .
Aromatic Sulfonamides with Heterocyclic Substituents
(a) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
- Structural Similarities : Sulfonamide group attached to a heterocyclic core (pyrimidine).
- Key Differences : Pyrimidine ring introduces additional hydrogen-bonding sites, and the formyl group may enhance reactivity.
- Applications : Pyrimidine sulfonamides are often explored as kinase inhibitors or antimicrobial agents .
(b) Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline (P3T-DDTPA)
Pharmacologically Active Sulfonamides
(a) Beta-3 Adrenoceptor (β3-AR) Agonists (e.g., CGP 12177)
Comparative Data Table
Research Findings and Implications
- Synthesis : The target compound’s hydroxyethyl group may require protection/deprotection strategies during synthesis, similar to indole derivatives in .
- Biological Activity : Thiophene sulfonamides often target enzymes or receptors; the hydroxyethyl group could improve water solubility compared to lipophilic analogs in .
- Material Science : The phenyl-thiophene moiety may enable π-stacking in conductive polymers, analogous to P3T-DDTPA .
Biological Activity
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide, a compound featuring a thiophene moiety, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, anti-inflammatory, and potential neuroprotective properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₇N₃O₄S
- Molecular Weight : 371.4 g/mol
Structural Features
The compound contains:
- A thiophene ring, contributing to its unique electronic properties.
- A phenyl group that may enhance lipophilicity and biological interactions.
- A sulfonamide functional group , known for its pharmacological relevance.
Antibacterial Activity
Research indicates that compounds with similar thiophene structures exhibit significant antibacterial properties. For instance, derivatives of thiourea have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae .
- Comparison with Standard Antibiotics : Some derivatives demonstrated comparable inhibition zones to ceftriaxone, a standard antibiotic .
Anticancer Activity
This compound has potential anticancer properties:
- Cell Line Studies : Compounds related to this sulfonamide have shown IC₅₀ values between 3 to 20 µM against various cancer cell lines, including breast and pancreatic cancer .
- Mechanism of Action : It appears to inhibit angiogenesis and modulate cancer cell signaling pathways, which are crucial for tumor growth and metastasis .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory effects:
- Cytokine Inhibition : Similar compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential therapeutic benefits in inflammatory diseases .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antibacterial Study : A study showed that thiourea derivatives exhibited enhanced activity against Staphylococcus aureus compared to traditional antibiotics .
- Anticancer Mechanism : Research indicates that compounds targeting angiogenesis pathways can significantly reduce tumor growth in vivo models .
- Inflammation Inhibition : Compounds similar to the sulfonamide demonstrated up to 89% inhibition of IL-6 at specific concentrations, highlighting their potential in treating inflammatory conditions .
Q & A
Q. What are the common synthetic routes for N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-5-methylthiophene-2-sulfonamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions, starting with the formation of a hydroxy-substituted phenyl intermediate followed by sulfonamide coupling. For example, thiophene-2-sulfonyl chloride is reacted with a hydroxyethyl-phenyl precursor under basic conditions (e.g., triethylamine) to form the sulfonamide bond . Purification often employs recrystallization or column chromatography, with solvents like ethanol or ethyl acetate. Yield optimization may use microwave-assisted synthesis (e.g., 60°C, 10 minutes in THF with Pd catalysts) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, particularly for thiophene and sulfonamide groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software) resolves bond lengths and stereochemistry . Infrared (IR) spectroscopy identifies functional groups like -OH and sulfonamide S=O stretches .
Q. How is this compound screened for preliminary pharmacological activity?
In vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus) evaluate antimicrobial potential. Cytotoxicity studies in cancer cell lines (e.g., U87MG glioma) use MTT assays to measure IC₅₀ values. Dose-response curves and comparative analysis with structurally similar compounds (e.g., thiophene-sulfonamide hybrids) are standard .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict reactivity?
Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways, transition states, and electronic properties. The Colle-Salvetti correlation-energy formula aids in predicting regioselectivity during sulfonamide bond formation . Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., carbonic anhydrase IX for anticancer activity) .
Q. What strategies address contradictory bioactivity data across studies?
Discrepancies in antimicrobial or cytotoxicity results may arise from assay conditions (e.g., pH, serum content). Meta-analyses using standardized protocols (e.g., CLSI guidelines) and validation via orthogonal assays (e.g., flow cytometry for apoptosis) are recommended. Structural analogs with defined activity profiles (e.g., 5-ethyl-N-thiazolyl derivatives) serve as controls .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
Enantiomeric resolution (e.g., chiral HPLC) separates R/S configurations. Comparative studies show that the (R)-enantiomer often exhibits higher binding affinity to targets like cyclooxygenase-2 (COX-2) due to spatial compatibility with hydrophobic pockets. X-ray crystallography and circular dichroism (CD) verify stereochemical stability .
Q. What advanced techniques improve yield in large-scale synthesis?
Continuous flow chemistry enhances reaction control and scalability, reducing side products. Automated reactors (e.g., Chemspeed) optimize parameters like temperature and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki couplings). Process analytical technology (PAT) monitors real-time reaction progress via inline NMR or IR .
Q. How is the compound’s stability assessed under physiological conditions?
Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, photolysis) identify labile groups (e.g., sulfonamide hydrolysis at pH < 3). LC-MS tracks degradation products, while accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. Plasma protein binding assays (e.g., equilibrium dialysis) assess bioavailability .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonamide coupling | Thiophene-2-sulfonyl chloride, Et₃N, DCM, 0°C → RT | 68 | 98.5% | |
| Microwave-assisted coupling | Pd(PPh₃)₄, THF, 60°C, 10 min | 82 | 99.1% |
Q. Table 2: Computational Modeling Inputs
| Parameter | Value | Software/Basis Set |
|---|---|---|
| Geometry optimization | B3LYP/6-31G* | Gaussian 16 |
| Docking score (kcal/mol) | -9.2 (COX-2) | AutoDock Vina |
| HOMO-LUMO gap | 4.3 eV | ORCA 5.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
